molecular formula C14H23BN2O2 B597411 N-propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine CAS No. 1313760-65-4

N-propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

Cat. No. B597411
M. Wt: 262.16
InChI Key: DGCVPSDEHVTWFS-UHFFFAOYSA-N
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Description

“N-propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine” is an organic compound that contains borate and sulfonamide groups . It is a type of organoboron compound, which are known for their high stability, low toxicity, and high reactivity in various transformation processes . They are not only important intermediates in organic synthesis, but also have a wide range of applications in pharmacy and biology .


Synthesis Analysis

This compound can be synthesized through nucleophilic and amidation reactions . For instance, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Molecular Structure Analysis

The structure of this compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction for crystallographic and conformational analyses . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .


Chemical Reactions Analysis

The negative charges are gathered around the O4 and O5 atoms in the sulfonamide group, indicating that this structure is a possible nucleophilic attack site . This property can be utilized in various chemical reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are largely determined by its molecular structure. For instance, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane has a refractive index of 1.396, a boiling point of 42-43 °C/50 mmHg, and a density of 0.882 g/mL at 25 °C .

Scientific Research Applications

  • Synthesis and Structural Study : These compounds are utilized in the synthesis of various organic molecules. For instance, Abd El Kader et al. (2012) reported the synthesis of 5-substituted arylpyridin-2(1H)-ones and arylpyrimidin-4(3H)-ones based on pirfenidone, an anti-fibrotic agent, utilizing similar compounds. Their research emphasized the role of such compounds in designing new therapeutics for fibrosis treatment (Abd El Kader et al., 2012).

  • Crystallographic and Conformational Analysis : Huang et al. (2021) conducted a comprehensive crystal structure and DFT study of methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds. Their work highlights the use of these compounds in advanced crystallographic and computational studies, providing insights into their molecular structures and physicochemical properties (Huang et al., 2021).

  • Catalytic and Enantioselective Reactions : Huang, Ortiz-Marciales, and Hughes (2010) explored the catalytic enantioselective borane reduction of benzyl oximes using related compounds. This study underscores the importance of such compounds in asymmetric synthesis, which is crucial for producing enantiomerically pure pharmaceuticals (Huang et al., 2010).

  • Chemical Reactivity and Stability Analysis : Sopková-de Oliveira Santos et al. (2003) discussed the structural differences and chemical reactivity of pyridin-2-ylboron derivatives, highlighting the role of these compounds in understanding the stability and reactivity of boron-containing organic molecules (Sopková-de Oliveira Santos et al., 2003).

  • Optimization of Synthesis for Medicinal Chemistry : Bethel et al. (2012) developed an optimized synthesis and Suzuki coupling of pyrazolo[1,5-a]pyridine boronic ester, demonstrating the use of these compounds in the large-scale synthesis of medicinally important compounds (Bethel et al., 2012).

  • Sensing Performance Enhancement in Analytical Chemistry : Fu et al. (2016) investigated the use of boron esters for the detection of hydrogen peroxide vapor. Their research shows how functional groups in such compounds can enhance sensing performance in analytical applications (Fu et al., 2016).

Future Directions

Organoboron compounds like this one have a wide range of applications in pharmacy and biology . They can be used to protect diols in the organic synthesis of drugs, in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions . In addition, they can also be used as enzyme inhibitors or specific ligand drugs . Therefore, the future research directions of this compound could involve exploring its potential applications in these areas.

properties

IUPAC Name

N-propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23BN2O2/c1-6-9-16-12-8-7-11(10-17-12)15-18-13(2,3)14(4,5)19-15/h7-8,10H,6,9H2,1-5H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGCVPSDEHVTWFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50745313
Record name N-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

CAS RN

1313760-65-4
Record name N-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1313760-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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